molecular formula C8H9Br2N B12955317 (R)-1-(2,4-Dibromophenyl)ethanamine

(R)-1-(2,4-Dibromophenyl)ethanamine

Cat. No.: B12955317
M. Wt: 278.97 g/mol
InChI Key: JQULRPNELBTLIO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,4-Dibromophenyl)ethanamine is an enantiomerically pure chiral amine that serves as a valuable scaffold and key intermediate in advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a stereogenic center adjacent to a dibrominated aromatic ring, makes it a critical building block for constructing more complex molecules with specific three-dimensional architectures . This defined stereochemistry is often essential for interactions with biological targets, such as enzymes and receptors, making such chiral amines fundamental in medicinal chemistry and drug discovery . Enantiopure amines of this class are strategically important in developing potential therapeutic agents. Research on analogous sigma receptor agonists, for instance, highlights the significance of such chiral structures in preclinical studies for neurological disorders . The bromine substituents on the aromatic ring offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling versatile derivatization for creating compound libraries . Advanced synthetic methodologies, including chemoenzymatic approaches, are often employed to access such enantiomerically pure amines with high optical purity . This compound is intended for use in research applications such as pharmaceutical development, biochemical research, and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

(1R)-1-(2,4-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

JQULRPNELBTLIO-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Br)N

Origin of Product

United States

Biological Activity

(R)-1-(2,4-Dibromophenyl)ethanamine is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a dibrominated phenyl ring linked to an ethanamine group, which is believed to influence its interactions with biological systems significantly. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and potential applications in drug development.

Chemical Structure and Properties

The unique structure of this compound includes two bromine atoms positioned at the 2 and 4 positions of the phenyl ring. This configuration can affect both the compound's chemical reactivity and its biological interactions. The presence of bromine is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems. It is hypothesized that this compound interacts with various molecular targets, including:

  • Enzymes : Evidence indicates that this compound may inhibit cytochrome P450 3A4, an important enzyme in drug metabolism.
  • Receptors : The compound may influence receptor activity associated with neurotransmitter systems, potentially altering signaling pathways involved in mood regulation and cognition.

Biological Activity Data

Research into the biological activity of this compound is still emerging. Initial findings indicate its potential applications in various fields:

Biological Activity Description
Neurotransmitter ModulationPotential interaction with neurotransmitter receptors affecting mood and cognition.
Enzyme InhibitionPossible inhibition of cytochrome P450 3A4 affecting drug metabolism.
Anticancer PotentialEmerging evidence suggests potential cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

Solubility : Hydrochloride salts (e.g., (R)-1-(2-Bromophenyl)ethanamine hydrochloride) exhibit enhanced aqueous solubility compared to free bases, a critical factor in pharmaceutical applications .

Stereochemical Impact : The (R)-configuration is conserved across analogs, suggesting enantioselective synthesis methods (e.g., chiral resolution or asymmetric catalysis) are commonly employed .

Preparation Methods

Asymmetric Catalytic Hydrogenation

  • Precursor: 2,4-Dibromoacetophenone

  • Catalysts: Chiral transition metal complexes such as ruthenium-BINAP or rhodium-based catalysts are employed to achieve enantioselective hydrogenation.

  • Reaction Conditions: Typically conducted under hydrogen gas pressure (1-10 atm) in solvents like ethanol or methanol at ambient or slightly elevated temperatures.

  • Outcome: High enantiomeric excess (>95% ee) of (R)-1-(2,4-dibromophenyl)ethanamine is obtained.

  • Notes: The choice of ligand and catalyst loading critically affects the stereoselectivity and yield.

Enzymatic Reduction

  • Precursor: 2,4-Dibromoacetophenone or related ketones

  • Enzymes: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) catalyze the stereoselective reduction.

  • Conditions: Mild aqueous or buffered media, moderate temperatures (25-40°C), and controlled pH (typically 7-9).

  • Advantages: High stereoselectivity, environmentally friendly, and mild reaction conditions.

  • Limitations: Enzyme availability and substrate specificity may limit scalability.

Chemical Reduction with Chiral Reducing Agents

  • Reagents: Chiral borohydride derivatives such as Alpine-Borane or CBS (Corey-Bakshi-Shibata) reagent.

  • Procedure: The ketone precursor is treated with the chiral reducing agent in anhydrous solvents (e.g., THF) at low temperatures (-20 to 0°C).

  • Result: Selective formation of the (R)-enantiomer with good yield and enantiomeric purity.

Chiral Resolution of Racemic Amines

  • Method: Formation of diastereomeric salts using chiral acids (e.g., tartaric acid derivatives), followed by fractional crystallization.

  • Alternative: Enzymatic resolution using amine oxidases or transaminases to selectively degrade or transform one enantiomer.

  • Outcome: Isolation of this compound with high optical purity.

Method Precursor Catalyst/Agent Conditions Enantiomeric Excess (ee) Yield (%) Notes
Asymmetric Catalytic Hydrogenation 2,4-Dibromoacetophenone Ru-BINAP, Rh complexes H2 gas, EtOH, 1-10 atm, RT >95% 80-90 Industrially scalable, high selectivity
Enzymatic Reduction 2,4-Dibromoacetophenone Ketoreductases (KREDs) Aqueous buffer, 30°C, pH 8-9 >95% 70-85 Eco-friendly, mild conditions
Chiral Chemical Reduction 2,4-Dibromoacetophenone CBS reagent, Alpine-Borane THF, -20 to 0°C 90-98% 75-85 Requires anhydrous conditions
Chiral Resolution Racemic 1-(2,4-dibromophenyl)ethanamine Chiral acids, enzymes Crystallization or enzymatic Up to 99% 50-70 Labor-intensive, lower yield
  • Catalyst Development: Recent studies emphasize the design of novel chiral ligands to improve enantioselectivity and turnover numbers in catalytic hydrogenation.

  • Enzyme Engineering: Protein engineering of ketoreductases has expanded substrate scope and improved stability, enabling more efficient enzymatic reductions.

  • Process Intensification: Continuous flow reactors have been explored to enhance reaction control and scalability for asymmetric hydrogenation.

  • Analytical Monitoring: Chiral HPLC and polarimetry are standard for monitoring enantiomeric purity during synthesis, ensuring batch-to-batch consistency.

  • Due to the presence of bromine substituents, intermediates and final products require handling with appropriate personal protective equipment (PPE) and under fume hoods to avoid exposure.

  • Waste containing brominated compounds must be disposed of according to hazardous waste regulations.

The preparation of this compound is well-established through asymmetric catalytic hydrogenation, enzymatic reduction, and chiral chemical reduction of ketone precursors, as well as chiral resolution of racemic mixtures. Each method offers trade-offs between yield, enantiomeric purity, scalability, and environmental impact. Advances in catalyst and enzyme technology continue to improve the efficiency and selectivity of these synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.